molecular formula C21H21N5O3 B2968969 N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260918-01-1

N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2968969
CAS No.: 1260918-01-1
M. Wt: 391.431
InChI Key: QNFOLJSEDZTISQ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic triazoloquinoxaline derivative characterized by a 4-methoxyphenyl acetamide moiety and a propyl substituent at position 1 of the triazolo ring.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-3-6-18-23-24-20-21(28)25(16-7-4-5-8-17(16)26(18)20)13-19(27)22-14-9-11-15(29-2)12-10-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFOLJSEDZTISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that incorporates a triazole and quinoxaline moiety, which are known for their diverse biological activities. The exploration of this compound's biological activity is crucial for understanding its potential therapeutic applications. This article reviews the existing literature on the biological activities associated with this compound, including its synthesis, pharmacological profiles, and case studies.

Synthesis of the Compound

The compound can be synthesized through various methods involving the reaction of 1,2,4-triazole and quinoxaline derivatives. For instance, one method involves the condensation of a substituted acetamide with a triazole derivative under specific conditions to yield the desired product. The synthesis typically requires careful control of reaction parameters such as temperature and solvent choice to ensure high yields and purity.

General Synthetic Route

  • Starting Materials :
    • 4-methoxyphenyl acetamide
    • [1,2,4]triazole derivatives
    • Quinoxaline derivatives
  • Reaction Conditions :
    • Solvent: Acetone or DMSO
    • Temperature: Reflux conditions for several hours
  • Purification :
    • Recrystallization from suitable solvents to obtain pure compounds.

Antimicrobial Activity

Research has indicated that compounds containing triazole and quinoxaline moieties exhibit significant antimicrobial properties. For example, studies have shown that derivatives of triazoles can effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the low micromolar range .

Antibacterial Activity Table

Compound TypeTarget BacteriaMIC (μg/mL)
TriazoleS. aureus0.125
QuinoxalineE. coli0.25
HybridPseudomonas aeruginosa0.5

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds within this class have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of specific signaling pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Findings :
    • IC50 values ranged from 5 to 15 μM, indicating potent activity.
    • Mechanistic studies suggested involvement of reactive oxygen species (ROS) generation leading to cell death.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds similar to this compound have shown promising anti-inflammatory effects in preclinical models. These effects are often attributed to the inhibition of pro-inflammatory cytokines and mediators.

In Vivo Studies

  • Model : Carrageenan-induced paw edema in rats
  • Results : Significant reduction in paw swelling compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications at various positions on the triazole or quinoxaline rings can enhance potency or selectivity against specific targets.

Key Findings

  • Substituents on Phenyl Ring : Electron-donating groups generally enhance activity.
  • Alkyl Chain Length : Longer chains may reduce antibacterial efficacy but improve anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on both the triazoloquinoxaline core and the acetamide side chain, leading to variations in molecular weight, polarity, and spectroscopic properties. Below is a detailed comparison based on the provided evidence:

Structural and Molecular Comparisons

Compound Name Triazolo Substituent Phenyl Substituent Molecular Formula Molecular Weight Key Data Sources
N-(4-Methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Propyl 4-Methoxyphenyl C21H21N5O3 391.4
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide [1] Methyl 4-Chlorophenyl C18H14ClN5O2 367.8
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide [4] Propyl 4-Chloro-3-(trifluoromethyl)phenyl C21H17ClF3N5O2 463.8
N-(3-Ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide [5] Propyl 3-Ethylphenyl C22H23N5O2 389.4

Key Observations:

  • Electron Effects: The 4-methoxyphenyl group in the target compound introduces electron-donating properties, contrasting with electron-withdrawing groups (e.g., Cl, CF3) in analogs . This may enhance solubility but reduce metabolic stability.
  • Molecular Weight: The trifluoromethyl derivative has the highest molecular weight (463.8 vs. 391.4 for the target compound), likely due to the bulky CF3 group.

Spectroscopic Comparisons

provides NMR and HRMS data for indazoloquinoxaline derivatives, which share a fused heterocyclic core but differ in substituents. For example:

  • N-(tert-butyl)-2-(4-methoxyphenyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)acetamide (6e): ¹H NMR: Distinct downfield shifts for methoxy protons (~δ 3.8 ppm) and aromatic protons near the electron-donating group . HRMS: [M+H]⁺ at m/z 484.2012, consistent with the methoxy group’s contribution .

While direct NMR/HRMS data for the target compound are unavailable, its 4-methoxyphenyl group would likely produce similar deshielding effects in NMR compared to 6e.

Physicochemical Property Trends

Property Target Compound N-(4-Chlorophenyl) Analog [1] N-[4-Chloro-3-(CF3)phenyl] Analog [4]
Polarity Moderate High (Cl substituent) Very high (CF3 + Cl)
Lipophilicity (logP)* Estimated ~3.1 ~2.8 ~4.0
Synthetic Accessibility Moderate High (methyl group) Low (bulky CF3)

*Estimated based on substituent contributions.

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